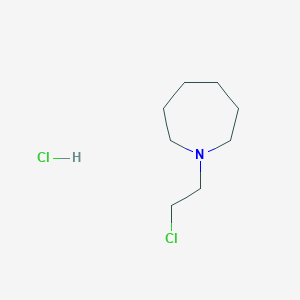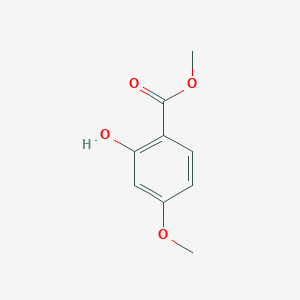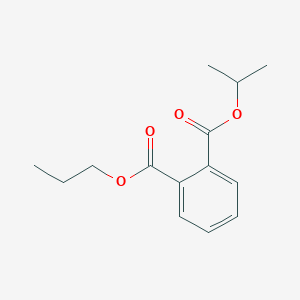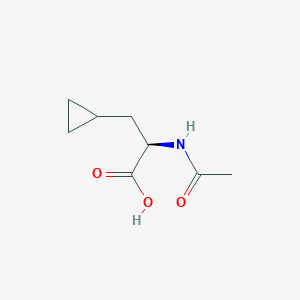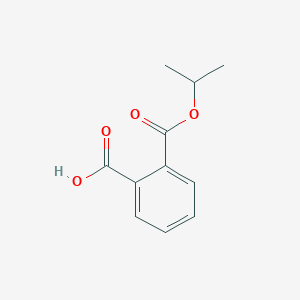
4-Phenylcyclohexanol
Overview
Description
4-Phenylcyclohexanol is a white crystalline solid with a chemical formula C12H16O. It is also known as PCH and is used in various fields such as organic synthesis, pharmaceuticals, and agrochemicals.
Scientific Research Applications
Catalysis and Chemical Reactions : 4-Phenylcyclohexanol has been studied in the context of catalytic processes. One research demonstrated its role in a highly active catalyst precursor for hydrogen transfer from alcohols to ketones and Schiff bases, achieving up to 97% stereoselectivity in the reduction of 4-tertbutylcyclohexanone (Martinelli, Mestroni, Camus, & Zassinovich, 1981). Another study explored the photochemical reactions involving this compound derivatives, leading to the formation of various products through Norrish Type II-like reactions (Pincock, Rifai, & Stefanova, 2001).
Medicinal Chemistry and Pharmacology : In pharmacology, derivatives of this compound have been investigated for various therapeutic applications. Research has shown that new 4-amino-4-arylcyclohexanones exhibit high analgesic activity and narcotic antagonist activity, potentially improving pain relief and modifying depression caused by other analgesics (Blackstone & Bowman, 1999). Another study highlighted the antidepressant activity of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives (Yardley et al., 1990).
Toxicology and Safety : The toxicity and safety profile of this compound and its derivatives have also been a subject of study. One research found that substituting the phenyl for the vinyl group in 4-vinylcyclohexene eliminates ovarian toxicity in mice (Hooser, Parola, Van Ert, & Sipes, 1993). Additionally, a study on 4-Phenylcyclohexene, a by-product of styrene-butadiene latex production, showed no toxicity or delayed contact hypersensitivity in animal models (Nitschke, Mizell, Beekman, & Lomax, 1991).
Analytical Chemistry : Analytical methods involving this compound derivatives have been developed for various purposes. For instance, high-performance liquid chromatography-ultraviolet (HPLC-UV) has been used for analyzing psychoactive arylcyclohexylamines in biological matrices (De Paoli, Brandt, Wallach, Archer, & Pounder, 2013).
properties
IUPAC Name |
4-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-5,11-13H,6-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVUSIMLVPJXMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=CC=CC=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90969470, DTXSID201311111 | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5437-46-7, 5769-13-1, 7335-12-8 | |
| Record name | 4-Phenylcyclohexanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5437-46-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005437467 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005769131 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | cis-4-Phenylcyclohexan-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007335128 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17139 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexanol | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=16118 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Phenylcyclohexan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90969470 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201311111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | trans-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.814 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | cis-4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.037 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-phenylcyclohexan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.193 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
A: 4-Phenylcyclohexanol exists as cis and trans isomers. The stereochemistry significantly influences the molecule's reactivity, particularly in elimination and enzymatic reactions. For instance, in the electron ionization-induced elimination of water, trans-4-phenylcyclohexanol undergoes highly stereospecific syn-1,4-elimination involving the benzylic hydrogen. In contrast, the cis isomer predominantly undergoes ring opening prior to elimination, resulting in a mixture of product ions. [] Furthermore, the stereoselectivity of cytochrome P450cam-catalyzed hydroxylation can be engineered by site-directed mutagenesis. The Y96F–V247L double mutant, for instance, favors the formation of trans-4-phenylcyclohexanol. []
A: Wild-type cytochrome P450cam hydroxylates phenylcyclohexane primarily at the 3- and 4-positions of the cyclohexane ring, producing a mixture of cis-3-phenylcyclohexanol, cis-4-phenylcyclohexanol, and trans-4-phenylcyclohexanol. [] This regioselectivity can be significantly altered through site-directed mutagenesis of the enzyme. [] For example, the Y96F–V247A double mutant exhibits a high preference for hydroxylation at the 3-position, leading to a significant increase in cis-3-phenylcyclohexanol formation. []
A: CYP101B1 from Novosphingobium aromaticivorans DSM12444 demonstrates high activity in oxidizing phenylcyclohexane to trans-4-phenylcyclohexanol, achieving a product formation rate of 141 min−1. [] This activity is five times greater than its oxidation rate for p-cymene, highlighting its preference for phenylcyclohexane as a substrate. [] Further research is necessary to directly compare the catalytic efficiency of CYP101B1 with other enzymes that oxidize phenylcyclohexane.
ANone: The molecular formula of this compound is C12H16O, and its molecular weight is 176.26 g/mol.
ANone: While the provided research abstracts don't contain specific spectroscopic data for this compound, techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are commonly employed for the structural characterization of organic compounds. These techniques can provide information about the compound's connectivity, stereochemistry, and fragmentation patterns.
A: Trans-4-phenylcyclohexanol can be synthesized via catalytic hydrogenation of 4-phenylphenol using Raney nickel as a catalyst under mild conditions (0.5–1.0 MPa, 50 °C). [] This method provides a relatively simple and efficient route to the desired isomer with a selectivity of 39.89% and a yield of 33.15%. [] Alternatively, biocatalytic oxidation of phenylcyclohexane using engineered cytochrome P450cam variants like the Y96F–V247L double mutant offers a more environmentally friendly approach with high selectivity towards trans-4-phenylcyclohexanol formation. []
ANone: Yes, this compound can serve as a valuable building block for synthesizing more complex molecules. For instance, it can undergo various transformations at the hydroxyl group, such as esterification, etherification, and oxidation. The presence of both aromatic and cyclohexane rings further expands its synthetic utility, allowing for further functionalization through electrophilic aromatic substitution or manipulation of the cyclohexane ring.
A: Gas-liquid chromatography (GLC) is a suitable technique for analyzing this compound. [] This method can separate and quantify the compound, even in the presence of other closely related molecules. By coupling GLC with a suitable detector, such as a flame ionization detector (FID) or a mass spectrometer (MS), accurate quantification and structural confirmation can be achieved.
A: While this compound itself might not be a drug candidate, its structural features are found in various biologically active compounds. A derivative, 1-acetyl-4-phenylcyclohexanol, has shown progestin-like activity, particularly in increasing carbonic anhydrase activity and stimulating the proliferative activity of the rabbit uterus mucosa. [] This highlights the potential of this compound as a scaffold for developing novel therapeutics, especially in areas like hormone therapy.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

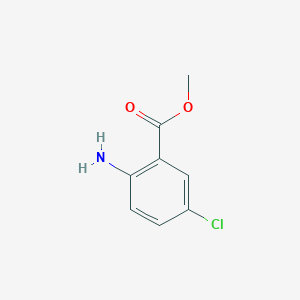
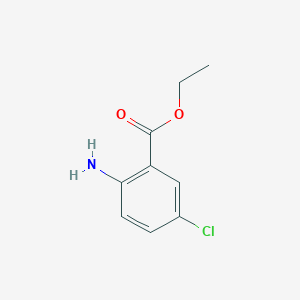
![7-Acetyl-7-azabicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B46934.png)
